

## YD23 PROTAC In Vivo Delivery: Technical Support Center

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Compound of Interest		
Compound Name:	YD23	
Cat. No.:	B15542338	Get Quote

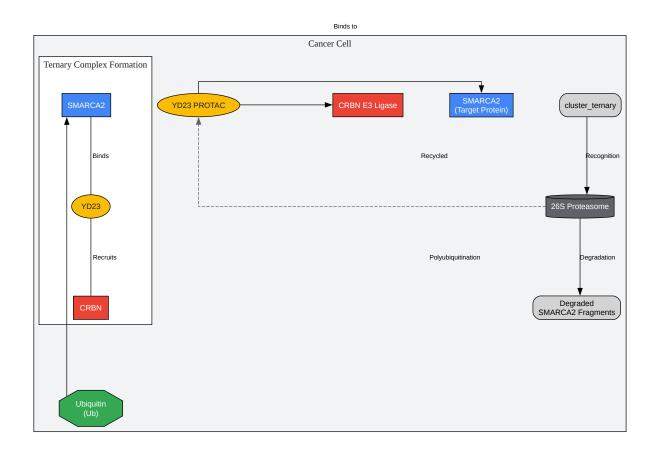
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of **YD23**, a selective SMARCA2 PROTAC degrader.

## **Frequently Asked Questions (FAQs)**

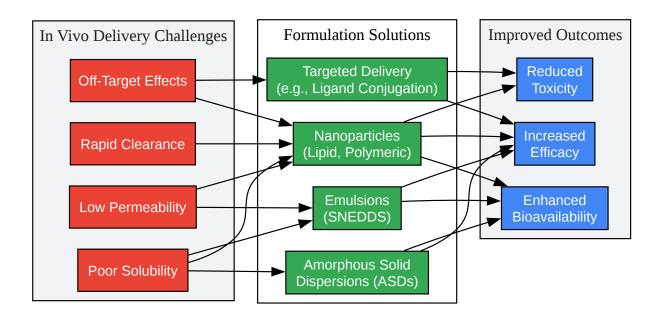
Q1: What is YD23 and what is its mechanism of action?

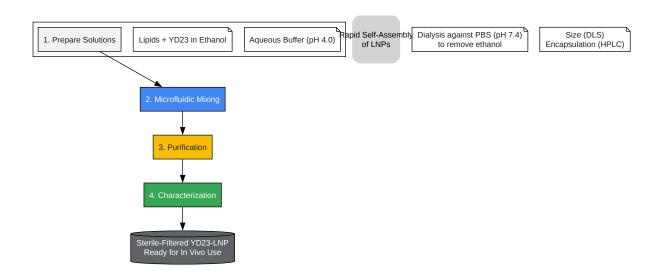
YD23 is a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the SMARCA2 protein.[1] As a heterobifunctional molecule, it consists of a ligand that binds to the target protein (SMARCA2), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[1][2] YD23 functions by forming a ternary complex between SMARCA2 and the E3 ligase, which leads to the ubiquitination of SMARCA2.[2][3] The polyubiquitinated protein is then recognized and degraded by the proteasome.[2][4] This targeted degradation is synthetically lethal in SMARCA4-deficient cancer cells, making YD23 a promising therapeutic for cancers like non-small cell lung cancer (NSCLC).[1]













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### References

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